

An In-depth Technical Guide to 6-n-Propyl-2-thiouracil (Propylthiouracil)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-n-Propyluracil*

Cat. No.: *B103764*

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A Note on Nomenclature: The compound of significant biological and clinical interest, widely known as Propylthiouracil (PTU), is chemically designated as 6-n-propyl-2-thiouracil, with the CAS number 51-52-5. The user's initial topic, "**5-n-Propyluracil** CAS number 19030-75-2," appears to be a misidentification, as the vast body of scientific literature and research focuses on the 6-propyl isomer with a thio-group at position 2. This guide will, therefore, focus on the extensively studied and clinically relevant 6-n-propyl-2-thiouracil.

Introduction

6-n-Propyl-2-thiouracil (Propylthiouracil or PTU) is a thionamide drug with a primary role in the management of hyperthyroidism, a condition characterized by an overactive thyroid gland.^{[1][2]} Its therapeutic efficacy stems from its ability to inhibit the synthesis of thyroid hormones.^{[1][3]} This guide provides a comprehensive technical overview of Propylthiouracil, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, mechanism of action, key experimental protocols for its study, and analytical methodologies.

Chemical and Physical Properties

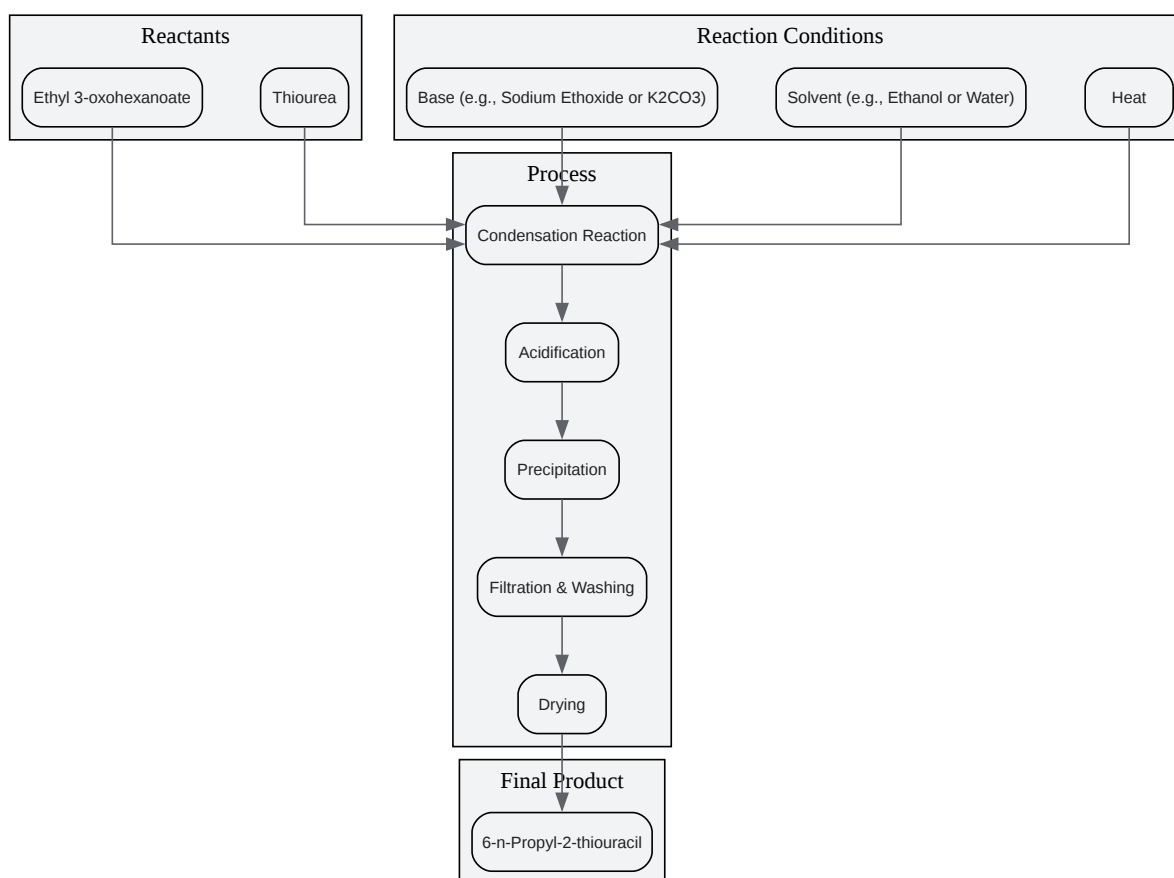
Propylthiouracil is a white, crystalline powder with a bitter taste.^[4] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
CAS Number	51-52-5	[5]
Molecular Formula	C ₇ H ₁₀ N ₂ OS	[5]
Molecular Weight	170.23 g/mol	[5]
IUPAC Name	6-propyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one	[5]
Melting Point	219-221 °C	[5]
Solubility	Very slightly soluble in water; soluble in alcohol and acetone.	[6]
pKa	8.3	[5]

Synthesis of 6-n-Propyl-2-thiouracil

The synthesis of 6-n-propyl-2-thiouracil is typically achieved through the condensation of a β -keto ester, such as ethyl 3-oxohexanoate (ethyl butyrylacetate), with thiourea in the presence of a base.[7][8][9]

Synthetic Workflow



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Caption: Synthetic workflow for 6-n-Propyl-2-thiouracil.

Step-by-Step Synthesis Protocol

The following protocol is a representative laboratory-scale synthesis:

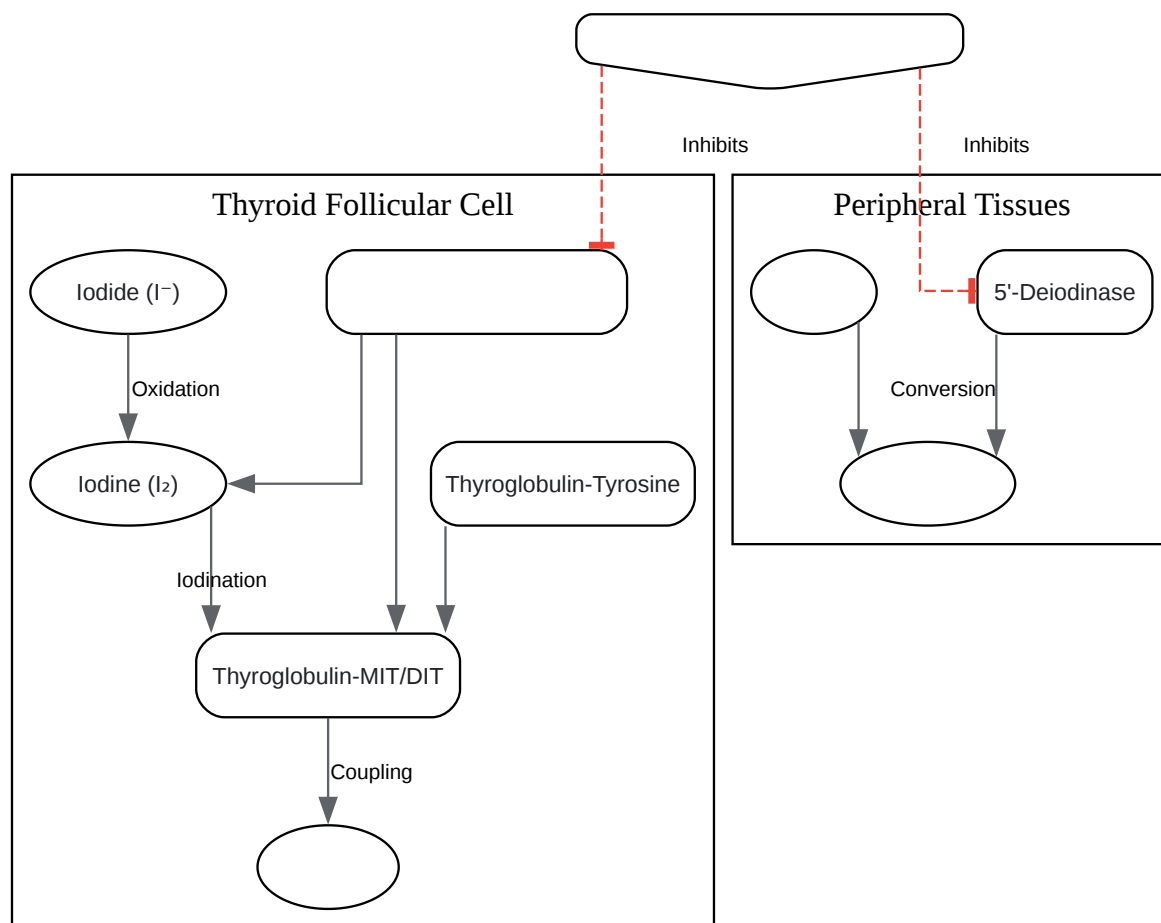
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.044 g, 13.73 mmol) in water (1.8 mL) at 70°C.[7]
- **Addition of Reactants:** To this solution, add 3-oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (K_2CO_3) (2.819 g, 20.39 mmol).[7]
- **Reaction:** Heat the mixture to 105°C and stir for 3 hours.[7]
- **Workup:** Cool the reaction mixture to room temperature and dilute with water (7.5 mL).[7]
- **Precipitation:** Carefully add concentrated hydrochloric acid (HCl) solution (6.75 mL) to precipitate the product.[7]
- **Isolation and Purification:** Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-n-propyl-2-thiouracil as a white-yellow solid.[7]

Mechanism of Action

Propylthiouracil exerts its antithyroid effects through a dual mechanism of action.[3][10]

- **Inhibition of Thyroid Peroxidase (TPO):** The primary mechanism is the inhibition of TPO, a key enzyme in the synthesis of thyroid hormones.[3][10] TPO catalyzes the oxidation of iodide (I^-) to iodine (I_2) and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form moniodotyrosine (MIT) and diiodotyrosine (DIT).[10] PTU acts as a substrate for TPO, thereby competitively inhibiting these processes and preventing the formation of thyroid hormones.[3]
- **Inhibition of 5'-Deiodinase:** Propylthiouracil also inhibits the peripheral conversion of thyroxine (T_4) to the more potent triiodothyronine (T_3) by inhibiting the enzyme 5'-deiodinase type 1.[11][12][13] This action contributes to a more rapid reduction in the circulating levels of the active thyroid hormone.

Signaling Pathway of Thyroid Hormone Synthesis Inhibition



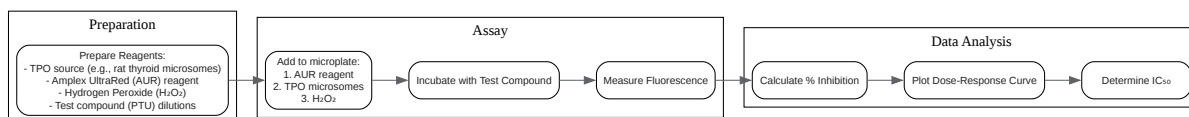
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Caption: Mechanism of action of Propylthiouracil.

Key Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This high-throughput screening assay is used to identify and characterize inhibitors of TPO.[5][14][15][16]



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Caption: Workflow for the Amplex UltraRed TPO inhibition assay.

- Preparation of Reagents:
 - Prepare rat thyroid microsomes as the source of TPO.[14]
 - Prepare a 25 μ M Amplex UltraRed (AUR) reagent solution.[14]
 - Prepare a 300 μ M hydrogen peroxide (H₂O₂) solution.[14]
 - Prepare a dilution series of Propylthiouracil (e.g., 0-100 μ M) from a stock solution in DMSO.[14]
- Assay Procedure:
 - In a 96-well plate, add 75 μ L of the AUR reagent.[14]
 - Add 10-15 μ L of the microsomal protein suspension.[14]
 - Add 25 μ L of the H₂O₂ solution.[14]
 - Finally, add 100 μ L of 200 mM potassium phosphate buffer.[14]
 - Include wells with the PTU dilution series and appropriate controls (e.g., no inhibitor, no enzyme).
- Incubation and Measurement:

- Incubate the plate at room temperature, protected from light.
- Measure the fluorescence at an appropriate excitation and emission wavelength (e.g., 530 nm excitation, 590 nm emission).
- Data Analysis:
 - Calculate the percentage of TPO inhibition for each PTU concentration relative to the uninhibited control.
 - Plot the percentage inhibition against the logarithm of the PTU concentration to generate a dose-response curve.
 - Determine the IC₅₀ value, which is the concentration of PTU that causes 50% inhibition of TPO activity.

Quantitative Data

The inhibitory potency of Propylthiouracil on TPO activity and its effects on thyroid hormone levels have been quantified in various studies.

Parameter	Value	Assay/Model	Reference
IC ₅₀ for TPO Inhibition	1.2 µM	In vitro Amplex UltraRed (AUR) assay with rat thyroid microsomes	[14]
Effect on Thyroid Hormone Synthesis	Plasma PTU levels > 0.18 µg/mL completely inhibit thyroid hormone synthesis in rats.	In vivo study in Sprague-Dawley rats	[1][17]
Effect on T4 to T3 Conversion	Significantly reduces the rate of conversion of T4 to T3 in rats.	In vivo study in Sprague-Dawley rats	[11]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Propylthiouracil in pharmaceutical formulations and biological samples.^[11]

Representative HPLC Method

- Column: C18 reverse-phase column.^[11]
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., monobasic potassium phosphate) in a ratio of 20:80 (v/v), with the pH adjusted to 4.6.^[11]
- Detection: UV detection at a wavelength of 272 nm.^[11]
- Sample Preparation: For tablets, crush the tablets, dissolve in a suitable solvent (e.g., methanol and water), and filter before injection.^[11] For plasma samples, a protein precipitation and extraction step is typically required.
- Quantification: The concentration of Propylthiouracil is determined by comparing the peak area of the sample to that of a standard of known concentration.^[11]

Safety and Handling

Propylthiouracil is a potent biologically active compound and should be handled with appropriate safety precautions. It is known to be a potential human carcinogen and can cause developmental toxicity.^[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-n-Propyl-2-thiouracil (Propylthiouracil)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103764#5-n-propyluracil-cas-number-19030-75-2]

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